2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine
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Overview
Description
Hydrazinecarboximidamide, 2-[(3,4-dihydroxyphenyl)methylene]- is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a hydrazinecarboximidamide group attached to a 3,4-dihydroxyphenylmethylene moiety. It has been studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazinecarboximidamide, 2-[(3,4-dihydroxyphenyl)methylene]- typically involves the condensation reaction between hydrazinecarboximidamide and 3,4-dihydroxybenzaldehyde. The reaction is usually carried out in a suitable solvent such as methanol or ethanol under reflux conditions. The molar ratio of the reactants is generally 1:1 .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2-[(3,4-dihydroxyphenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of hydrazinecarboximidamide, 2-[(3,4-dihydroxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of enzyme activity, particularly those involved in oxidative stress and neurotransmission. The compound has been shown to interact with GABAergic pathways, potentially inhibiting GABA transaminase and enhancing GABAergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboximidamide, 2-[(3,4-dichlorophenyl)methylene]-: Similar structure but with dichloro substitution on the phenyl ring.
Hydrazinecarboximidamide, 2-[(2,4-dihydroxyphenyl)methylene]-: Similar structure but with different hydroxyl group positions.
Uniqueness
Hydrazinecarboximidamide, 2-[(3,4-dihydroxyphenyl)methylene]- is unique due to the presence of both hydroxyl groups in the ortho position on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This specific arrangement allows for unique interactions with biological targets and distinct chemical behavior compared to its analogs.
Properties
Molecular Formula |
C8H10N4O2 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-4-5-1-2-6(13)7(14)3-5/h1-4,13-14H,(H4,9,10,12)/b11-4+ |
InChI Key |
VTXVZIANGFISEE-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/N=C(N)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=NN=C(N)N)O)O |
Origin of Product |
United States |
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